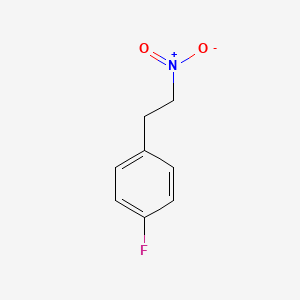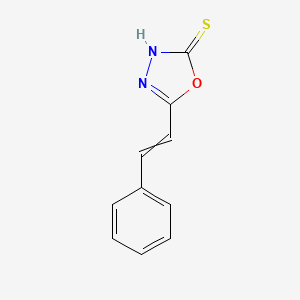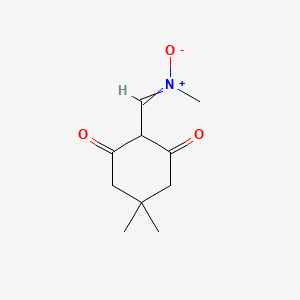
ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a compound known for its unique chemical properties and potential applications in various fields. It is a push-pull olefin, which means it has electron-donating and electron-withdrawing groups on opposite ends of the molecule, creating a significant dipole moment.
Vorbereitungsmethoden
The synthesis of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. The reaction is carried out under reflux conditions in chloroform for two hours, resulting in the formation of the E-isomer of the compound in a 75% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:
Isomerization: The compound can undergo Z-E isomerization driven by ultraviolet light, while the reverse isomerization can be driven by heat.
Substitution Reactions: The presence of the cyano and carbamate groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization between the E and Z forms. This isomerization is driven by ultraviolet light and heat, which causes a significant change in the dipole moment of the molecule. The transition state during isomerization has much more charge separation than the ground state, as indicated by the negative entropy of activation .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as ethyl acetoacetate derivatives. While both types of compounds exhibit Z-E isomerization, the equilibrium and conditions for isomerization can differ significantly. For example, the Z-E isomerization of ethyl acetoacetate derivatives can occur under different conditions and may not be as stereoselective as that of this compound .
Similar Compounds
- Ethyl acetoacetate derivatives
- Other cyanoacetyl carbamate derivatives
This compound stands out due to its high stereoselectivity and unique isomerization properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
ethyl N-(2-cyano-3-ethoxyprop-2-enoyl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
JNZGHWBZWCEXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)



carbonyl}carbamate](/img/structure/B11725894.png)

![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)
![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)

![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

